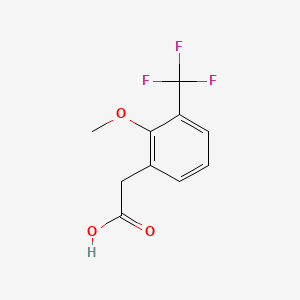

Ácido 2-metoxi-3-(trifluorometil)fenilacético

Descripción general

Descripción

2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .

Synthesis Analysis

The synthesis of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid involves the reaction of α-phenyl-β-formylacrylic derivatives with various amidines . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is represented by the empirical formula C8H8BF3O3 . The molecular weight is 219.95 .Chemical Reactions Analysis

As a derivatizing agent, 2-Methoxy-3-(trifluoromethyl)phenylacetic acid reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid include a refractive index of n20/D 1.473 (lit.), boiling point of 105-107 °C/1 mmHg (lit.), melting point of 46-49 °C (lit.), and a density of 1.344 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Análisis quiral en espectroscopia de RMN

“Ácido 2-metoxi-3-(trifluorometil)fenilacético” se utiliza ampliamente como agente de derivatización en el análisis de éster y amida de Mosher. Estos son métodos basados en RMN para determinar la configuración absoluta de los centros quirales en alcoholes secundarios y aminas, lo cual es crucial para comprender la estereoquímica de los compuestos orgánicos .

Síntesis de compuestos ópticamente activos

Este compuesto participa en la síntesis de benzofuranos quirales ópticamente activos a partir de ácidos carboxílicos, lo cual es significativo para crear compuestos con posibles actividades farmacológicas .

Resolución de enantiómeros de aminoácidos

Sirve como reactivo de acilación quiral en la resolución de enantiómeros de aminoácidos, lo cual es esencial para producir sustancias enantioméricamente puras para investigación y desarrollo de fármacos .

5. Síntesis de antitrombóticos e inhibidores de la lipooxigenasa Se ha utilizado en la síntesis de posibles antitrombóticos e inhibidores de la lipooxigenasa, contribuyendo al desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Target of Action

2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines . Therefore, the primary targets of this compound are secondary alcohols and amines.

Mode of Action

The compound interacts with its targets (secondary alcohols and amines) to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy . This interaction allows for the determination of the stereochemistry of the target molecule.

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may impact its bioavailability.

Result of Action

The primary result of the action of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is the formation of an ester or amide with secondary alcohols or amines . This allows for the determination of the absolute configuration of the chiral carbon center in these molecules .

Action Environment

The action of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid can be influenced by environmental factors. For instance, it is recommended that the compound be stored in a well-ventilated place and kept tightly closed . Additionally, it should be used only outdoors or in a well-ventilated area to avoid inhalation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is stable under most conditions. It is also relatively non-toxic, making it safe to handle and use in experiments. However, it is important to note that 2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a relatively new compound, and its long-term effects are not yet fully understood.

Direcciones Futuras

Given the wide range of applications of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, there are numerous potential future directions for research. One potential direction is to explore the potential therapeutic applications of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent. Another potential direction is to further explore the mechanism of action of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, as well as its potential interactions with other compounds. Additionally, further research could be conducted to explore the potential toxicity of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid and to develop methods for its safe handling and use in laboratory experiments.

Safety and Hazards

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQFQFJTFHHNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

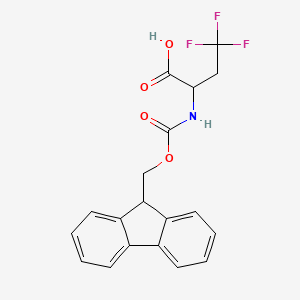

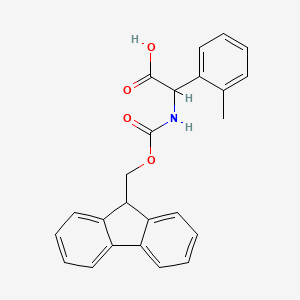

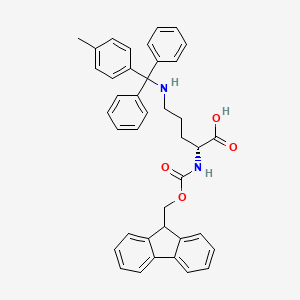

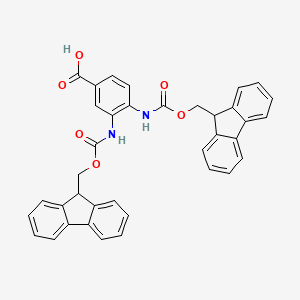

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.